N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide
Overview
Description
N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a pyrrolidine-2,5-dione moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide typically involves the coupling of a thiophene derivative with a pyrrolidine-2,5-dione derivative. One common method is the use of an optimized coupling reaction, which can yield several hybrid compounds with broad-spectrum activity . The reaction conditions often include the use of a base, such as triethylamine, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidine-2,5-dione moiety can be reduced to form pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require a catalyst, such as aluminum chloride (AlCl₃), and can be carried out under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrrolidine-2,5-dione moiety can produce pyrrolidine derivatives with varying degrees of saturation.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Medicine: Its anticonvulsant properties make it a candidate for the development of new therapeutic agents for epilepsy and other neurological disorders.
Mechanism of Action
The mechanism of action of N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition can reduce neuronal excitability and prevent the occurrence of seizures. The compound’s structure allows it to interact with specific molecular targets, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2,5-dioxopyrrol-1-yl)phenyl]acetamides: These compounds share the pyrrolidine-2,5-dione moiety and have shown similar anticonvulsant properties.
Thiophene-based drugs: Compounds such as suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties, including anti-inflammatory and anesthetic effects.
Uniqueness
N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide is unique due to its hybrid structure, combining the biological activity of the pyrrolidine-2,5-dione moiety with the versatile reactivity of the thiophene ring
Properties
IUPAC Name |
N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-13-6-7-14(19)17(13)11-4-1-3-10(9-11)16-15(20)12-5-2-8-21-12/h1-9H,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYIHFNHIHSZAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC2=O)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358209 | |
Record name | N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56322902 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6377-40-8 | |
Record name | N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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